molecular formula C9H13FOS B6178863 1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one CAS No. 2715119-91-6

1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one

Cat. No.: B6178863
CAS No.: 2715119-91-6
M. Wt: 188.3
InChI Key:
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Description

1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and a sulfanyl group attached to an ethanone moiety. The compound has been studied for its potential use in medicinal chemistry, particularly as an anti-cancer agent .

Preparation Methods

The synthesis of 1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one involves several steps. One common synthetic route includes the reaction of 6-fluorospiro[3.3]heptane-2-thiol with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one has been explored for various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Studies have shown that this compound exhibits biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential as an anti-cancer agent has been a significant focus of research. It may also have applications in the treatment of other diseases, depending on its biological activity and mechanism of action.

    Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and repair. By interfering with these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-({6-fluorospiro[3.3]heptan-2-yl}sulfanyl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

The unique spirocyclic structure and the presence of both fluorine and sulfanyl groups make 1-({6-fluorospiro[3

Properties

CAS No.

2715119-91-6

Molecular Formula

C9H13FOS

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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